![molecular formula C31H32N2O8 B150684 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 103285-22-9](/img/structure/B150684.png)
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C31H32N2O8 and its molecular weight is 560.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been utilized in the synthesis of various organophosphorus compounds, demonstrating its role in the development of new chemical entities with potential antimicrobial properties. For instance, its derivatives have shown inhibitory effects against a range of microorganisms, highlighting its significance in medicinal chemistry (Younes, Mohamed, & Albayati, 2013).
Biological Applications
Research has explored its potential as a building block for creating compounds with biological activity. For example, derivatives synthesized from this compound have been evaluated for their anti-inflammatory, antimicrobial, and antifungal activities, suggesting its usefulness in discovering new therapeutic agents (Veeranna et al., 2022).
Materials Science
In the context of materials science, the compound has been involved in the synthesis of novel conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This application underlines its importance in the development of advanced materials for energy conversion and storage technologies (Hu et al., 2015).
Molecular Structure Analysis
The compound's derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and stability in various applications (Trilleras et al., 2009).
Optical and Nonlinear Optical Properties
Investigations into the optical and nonlinear optical properties of pyrimidine-based bis-uracil derivatives have revealed that these compounds, derived from the compound , exhibit significant potential for use in optical, nonlinear optical, and drug discovery applications. This highlights its role in the development of new materials for photonic technologies (Mohan et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyluridine, also known as 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, is the RNA molecule . It is used in the synthesis of oligonucleotides , which are short DNA or RNA molecules .
Mode of Action
This compound is a synthetic precursor used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It interacts with its target by being incorporated into the growing oligonucleotide chain during synthesis .
Biochemical Pathways
The compound plays a crucial role in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
Pharmacokinetics
Its bioavailability is primarily determined by the efficiency of the synthetic process in which it is used .
Result of Action
The result of the action of this compound is the production of oligonucleotides . These oligonucleotides can be used in various research applications, including antiviral and anticancer studies .
Action Environment
The action of this compound is influenced by the conditions of the synthetic process, including temperature, pH, and the presence of other reactants. It should be stored under inert gas and avoid heat and moisture .
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDHAVFJDSRPKC-YXINZVNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452856 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
103285-22-9 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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